

Application Notes and Protocols for piCRAC-1 in Cell Culture

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Compound of Interest

Compound Name: *piCRAC-1*

Cat. No.: *B10831568*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

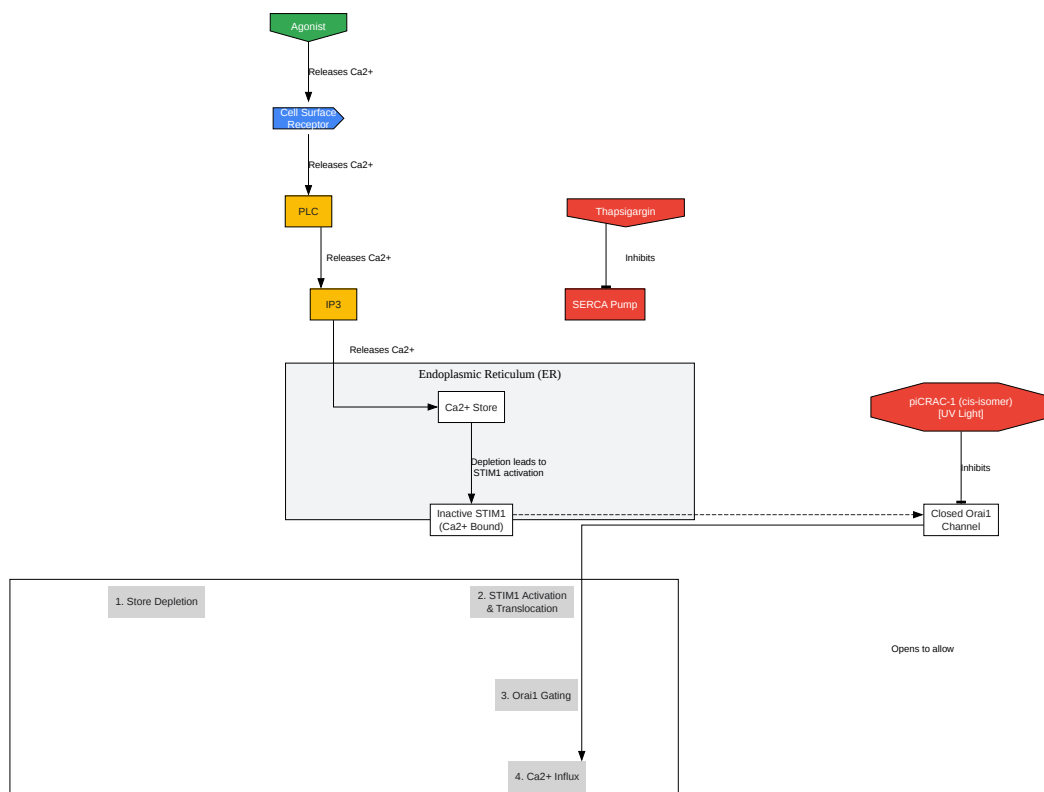
piCRAC-1 is a photoswitchable inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, offering precise optical control over store-operated Ca²⁺ entry (SOCE) and its downstream signaling pathways.[1][2] CRAC channels, formed by STIM and Orai proteins, are crucial for a multitude of cellular processes, and their dysregulation is implicated in various diseases.[3][4][5] **piCRAC-1**'s inhibitory action is induced by UV light (e.g., 365 nm), which converts it to its active cis isomer. This inhibition can be reversed by applying blue light (e.g., 415 nm) or returning the compound to darkness, favoring the inactive trans isomer.[1] This spatiotemporal control makes **piCRAC-1** a powerful tool for investigating Ca²⁺-dependent cellular functions.

These application notes provide detailed protocols for utilizing **piCRAC-1** to optically control CRAC channel activity in common cell culture models.

Section 1: Mechanism of Action

Store-Operated Calcium Entry (SOCE) is a primary mechanism for calcium influx in many cell types.[6][7] The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins.[5][8] Upon ER Ca²⁺ depletion, STIM1 proteins oligomerize and translocate to ER-plasma membrane (PM) junctions, where they bind to and activate Orai1 channels, opening a pore for highly selective Ca²⁺ influx.[4][8][9]

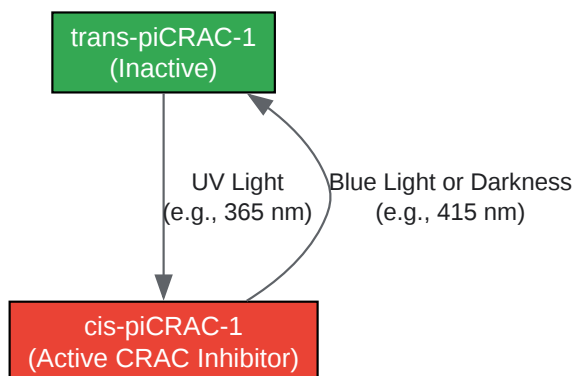
piCRAC-1 acts as an inhibitor of this process at the level of the Orai1 channel.



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Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

piCRAC-1 is a photoswitchable molecule. Its inhibitory activity is controlled by light, allowing for reversible control over CRAC channel function.



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Caption: Photoswitching mechanism of piCRAC-1.

Section 2: Quantitative Data Summary

The following table summarizes the key properties and typical experimental concentrations for piCRAC-1.

Property	Value	Reference
Target	Orai1 / CRAC Channel	[1]
Action	Inhibition of Store-Operated Ca ²⁺ Influx	[1]
Active Isomer	cis (induced by UV light)	[1]
Inactive Isomer	trans (induced by blue light/darkness)	[1]
Activation Wavelength	~365 nm	[1]
Deactivation Wavelength	~415 nm	[1]
IC ₅₀ (HEK293 cells)	~0.5 µM (under 365 nm illumination)	[3]
Typical Working Concentration	1 - 10 µM	[1][3]

Section 3: Experimental Protocols

Standard aseptic techniques for cell culture should be followed at all times.[\[10\]](#)[\[11\]](#)

Protocol 3.1: General Cell Culture and Maintenance

This protocol is suitable for HEK293 cells and Jurkat T-cells, which are commonly used for studying SOCE.

- Growth Medium:
 - HEK293: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
 - Jurkat, Clone E6-1: RPMI-1640 medium with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Passaging Adherent Cells (HEK293):
 - Passage cells when they reach 80-90% confluency.[\[12\]](#)
 - Aspirate the medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
 - Add 0.25% Trypsin-EDTA solution to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.
 - Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:4 to 1:8 split ratio) to a new flask with fresh medium.[\[13\]](#)
- Passaging Suspension Cells (Jurkat):
 - Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

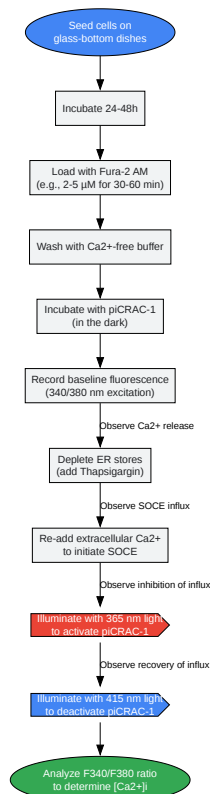
- To passage, simply dilute the cell suspension with fresh medium to the desired seeding density.

Protocol 3.2: Preparation and Handling of piCRAC-1

- Reconstitution: Prepare a 10 mM stock solution of **piCRAC-1** in dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C, protected from light.
- Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 1-10 μ M) in the appropriate assay buffer or cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
- Light Protection: All steps involving **piCRAC-1** should be performed in the dark or under dim red light to prevent unintended photoswitching.

Protocol 3.3: Optical Control of SOCE using Calcium Imaging

This protocol measures intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) using a ratiometric dye like Fura-2 AM.



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Caption: Experimental workflow for a calcium imaging assay with **piCRAC-1**.

Methodology:

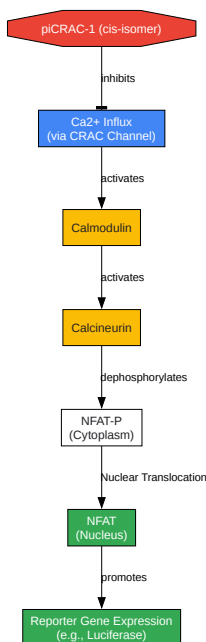
- **Cell Seeding:** Seed HEK293 cells onto glass-bottom imaging dishes 24-48 hours before the experiment.
- **Dye Loading:** Wash cells with a physiological salt solution (e.g., HBSS) without Ca²⁺. Load cells with 2-5 μM Fura-2 AM in the same buffer for 30-60 minutes at 37°C in the dark.
- **Washing:** Wash cells twice with Ca²⁺-free buffer to remove extracellular Fura-2 AM.
- **piCRAC-1 Incubation:** Add **piCRAC-1** at the desired final concentration in Ca²⁺-free buffer and incubate for 5-10 minutes in the dark.

- **Baseline Measurement:** Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Record the baseline F340/F380 ratio.
- **Store Depletion:** To deplete ER Ca²⁺ stores, add a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) and record the transient increase in [Ca²⁺]_i.[\[4\]](#)
- **Initiate SOCE:** Once the [Ca²⁺]_i returns to near baseline, add a buffer containing CaCl₂ (e.g., 2 mM final concentration) to initiate SOCE. A sustained increase in the F340/F380 ratio should be observed.
- **Optical Inhibition:** During the SOCE plateau phase, illuminate the cells with 365 nm light. A decrease in the F340/F380 ratio indicates inhibition of Ca²⁺ influx by activated **piCRAC-1**.
- **Optical Reversal:** Subsequently, illuminate the cells with 415 nm light. An increase in the F340/F380 ratio indicates the reversal of inhibition.
- **Data Analysis:** Analyze the F340/F380 ratio over time. The peak of the SOCE response can be quantified and compared between different light conditions.

Experimental Condition	Expected Outcome
Darkness / 415 nm Light	Robust store-operated Ca ²⁺ influx observed.
365 nm Light Illumination	Significant inhibition of Ca ²⁺ influx.
Switch from 365 nm to 415 nm	Recovery of Ca ²⁺ influx.

Protocol 3.4: Assessing Downstream Signaling - NFAT Reporter Assay

This protocol assesses the functional consequence of CRAC channel inhibition on the Ca²⁺-calcineurin-NFAT signaling pathway, a key pathway in T-cell activation.[\[3\]](#)



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Caption: Downstream NFAT signaling pathway regulated by CRAC channels.

Methodology:

- **Transfection:** Co-transfect Jurkat T-cells with an NFAT-responsive reporter plasmid (e.g., NFAT-Luciferase) and a control plasmid (e.g., Renilla luciferase for normalization) using an appropriate transfection reagent.
- **Cell Culture:** Culture the transfected cells for 24-48 hours to allow for reporter gene expression.
- **Treatment:** Aliquot cells into a multi-well plate. Add **piCRAC-1** to the desired final concentration.
- **Stimulation & Illumination:** Stimulate the cells to induce SOCE (e.g., with thapsigargin or a phorbol ester like PMA plus a calcium ionophore like ionomycin). Immediately place the plates under different light conditions (Dark, 365 nm, 415 nm) for the duration of the stimulation (typically 6-8 hours).

- **Lysis and Assay:** After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- **Data Analysis:** Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized reporter activity between the different light conditions to determine the effect of **piCRAC-1** on NFAT-dependent gene expression.

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- To cite this document: BenchChem. [Application Notes and Protocols for piCRAC-1 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831568#experimental-design-for-using-picrac-1-in-cell-culture]

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